Patuletin-7-diglucoside

Description

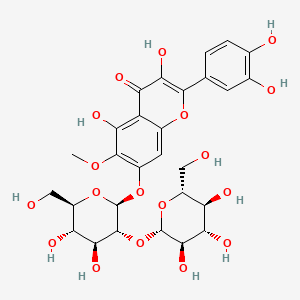

Structure

3D Structure

Properties

CAS No. |

70288-92-5 |

|---|---|

Molecular Formula |

C28H32O18 |

Molecular Weight |

656.5 g/mol |

IUPAC Name |

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-6-methoxychromen-4-one |

InChI |

InChI=1S/C28H32O18/c1-41-25-12(5-11-15(19(25)36)18(35)22(39)24(42-11)8-2-3-9(31)10(32)4-8)43-28-26(21(38)17(34)14(7-30)45-28)46-27-23(40)20(37)16(33)13(6-29)44-27/h2-5,13-14,16-17,20-21,23,26-34,36-40H,6-7H2,1H3/t13-,14-,16-,17-,20+,21+,23-,26-,27+,28-/m1/s1 |

InChI Key |

RXYBLPIXJDEMGA-KQPNTPOLSA-N |

SMILES |

COC1=C(C=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O |

Isomeric SMILES |

COC1=C(C=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

Canonical SMILES |

COC1=C(C=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O |

Other CAS No. |

70288-92-5 |

Origin of Product |

United States |

Foundational & Exploratory

Comprehensive Structural Elucidation: Patuletin-7-O-Diglucoside

This guide outlines the rigorous structural elucidation of Patuletin-7-O-diglucoside , specifically focusing on the Patuletin-7-O-β-D-gentiobioside isomer as the primary structural model.[1] This approach demonstrates the distinction between isomeric disaccharides (e.g., gentiobioside vs. sophoroside) and verifies the aglycone substitution pattern.

Content Type: Technical Whitepaper Target Audience: Senior Researchers, Natural Product Chemists, Drug Discovery Scientists[1]

Executive Summary & Chemical Identity

The precise structural assignment of flavonoid glycosides is critical for establishing structure-activity relationships (SAR) in drug development. Patuletin-7-O-diglucoside is a flavonoid O-glycoside derived from the aglycone Patuletin (3,5,7,3',4'-pentahydroxy-6-methoxyflavone).[1]

The elucidation challenge lies in three distinct domains:

-

Aglycone Identification: Differentiating Patuletin (6-methoxyquercetin) from its isomers (e.g., Spinacetin, 6-hydroxykaempferol 7-methyl ether).

-

Glycosyl Linkage: Confirming the position of glycosylation (C-7 vs. C-3).

-

Inter-glycosidic Bond: Determining the linkage between the two glucose units (e.g.,

Gentiobioside vs.

Target Structure:

-

Formula:

-

Aglycone: Patuletin (C16H12O8)

-

Glycone: Diglucoside (Gentiobioside:

-D-Glc-

Elucidation Workflow

The following diagram illustrates the logical dependency of the experimental protocol.

Figure 1: Step-wise structural elucidation pipeline from isolation to stereochemical assignment.

UV-Vis Spectroscopy: Substitution Pattern Analysis

UV spectroscopy with shift reagents provides the first evidence of the aglycone structure and the site of glycosylation.

Protocol:

-

Record spectrum in MeOH (Stock).

-

Add reagents sequentially: NaOMe,

,

Expected Data & Interpretation:

| Reagent | Band I (nm) | Band II (nm) | Mechanistic Interpretation |

| MeOH | ~370 | ~255 | Typical Flavonol skeleton.[1][2] |

| + NaOMe | +45-60 nm | - | 4'-OH is free (Bathochromic shift).[1][2] Stable spectrum indicates no 3,4'-OH oxidation.[1] |

| + | +30-50 nm | - | Chelation with 3-OH and 5-OH (Acid stable).[1][2] |

| + NaOAc | No Shift | No Shift | Critical: Lack of shift in Band II indicates C-7 OH is blocked (Glycosylated).[1][2] |

| + NaOAc/ | +10-15 nm | - | Catechol moiety (3',4'-diOH) in B-ring is present.[1][2] |

Mass Spectrometry (HR-ESI-MS/MS)

High-Resolution Mass Spectrometry determines the molecular formula and sugar sequence.[1]

Experimental Parameters:

-

Mode: Negative Ion Mode (ESI-).

-

Collision Energy: 20-40 eV for fragmentation.[1]

Fragmentation Pathway:

-

Precursor Ion:

655.15 -

Fragment:

-

Insight: Loss of one hexose unit (Glucose). Confirms terminal sugar is a hexose.

-

-

Fragment:

-

Insight: Loss of second hexose (162 Da). The aglycone mass (332 Da) corresponds to Patuletin (Pentahydroxy-methoxyflavone).

-

-

RDA Cleavage: Retro-Diels-Alder fragmentation of the

331 ion yields ions characteristic of the A-ring (methoxy + OH) and B-ring (di-OH).[1]

Differentiation Note: If the loss was 324 Da (162+162) in a single step with low abundance of the intermediate (493), it would suggest a specific disaccharide cleavage, but sequential loss is typical for

NMR Spectroscopy: The Definitive Proof

NMR is the primary tool for determining the exact position of the methoxy group (C-6 vs C-8) and the inter-glycosidic linkage.

Aglycone Assignment ( & )

Patuletin is 6-methoxyquercetin. The key distinction from 8-methoxy isomers is the proton signal on the A-ring.

-

A-Ring Proton (H-8): Appears as a sharp singlet at

6.5–6.9 ppm. -

Methoxy Group: Singlet at

3.7–3.9 ppm ( -

B-Ring Protons: ABX system.[1]

-

H-2' (

~7.7, d, -

H-6' (

~7.5, dd, -

H-5' (

~6.9, d,

-

Sugar Moiety & Linkage

We must identify two glucose units and their connection.

-

Anomeric Protons:

-

Inter-glycosidic Linkage (Gentiobioside

):-

The C-6'' methylene protons of the inner glucose will be shifted downfield (

~68-69 ppm) compared to a non-glycosylated C-6 ( -

Sophoroside (

) check: If the linkage were

-

2D NMR Correlations (HMBC)

This is the self-validating step.

Figure 2: Key HMBC correlations establishing the C-7 attachment and the 1->6 sugar linkage.

Key Correlations:

-

Aglycone-Sugar: Cross-peak between H-1'' (inner anomeric) and C-7 (

~163 ppm).[1] This confirms the 7-O-glycoside.[1][4][5][6][7] -

Sugar-Sugar: Cross-peak between H-1''' (outer anomeric) and C-6'' (inner glucose methylene).[1] This confirms the

linkage (Gentiobioside).[8] -

Methoxy Position: Cross-peak between OMe protons and C-6 (

~131 ppm). This distinguishes Patuletin (6-OMe) from other isomers.[1]

Chemical Validation (Hydrolysis)

To ensure the sugars are D-glucose and not enantiomers or isomers (like galactose), hydrolysis is performed.

-

Acid Hydrolysis: (2M HCl, 100°C, 1h).

-

Extract aglycone with EtOAc -> Analyze by HPLC vs Patuletin standard.[1]

-

Neutralize aqueous layer -> Analyze sugars by TLC or GC-MS (after silylation) vs Glucose/Galactose standards.

-

-

Enzymatic Hydrolysis: (

-glucosidase).-

Stepwise hydrolysis can confirm the

-linkage.[1]

-

Data Summary Table

| Position | Key HMBC ( | ||

| 6-OMe | 3.75 (s) | 60.1 | C-6 |

| 8 | 6.85 (s) | 94.5 | C-6, C-7, C-9, C-10 |

| 7 | - | 162.8 | H-8, H-1'' |

| 1'' (Inner) | 5.15 (d, | 100.2 | C-7 , C-3'' |

| 6'' (Inner) | 4.10 (m), 3.80 (m) | 68.4 | H-1''' |

| 1''' (Outer) | 4.65 (d, | 103.5 | C-6'' |

Note: Chemical shifts are approximate and solvent-dependent.[1] The downfield shift of C-6'' (68.4 vs typical 61.0) is the diagnostic marker for 1->6 linkage.[1][9]

References

- Markham, K. R. (1982). Techniques of Flavonoid Identification. Academic Press.

- Agrawal, P. K. (1989). Carbon-13 NMR of Flavonoids. Elsevier.

-

Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970). The Systematic Identification of Flavonoids. Springer-Verlag.[1] Link

- Faizi, S., & Naz, A. (2002). Jafrine, a novel sesquiterpene coumarin from Tagetes patula. Planta Medica, 68(10), 913-915. (Context for Tagetes metabolites).

-

Ferreres, F., et al. (2011). Characterization of C-glycosyl flavones O-glycosylated by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1218(42), 7682-7690. (Methodology for MS fragmentation of diglycosides). Link

Sources

- 1. Showing Compound Patuletin 7-glucoside (FDB021682) - FooDB [foodb.ca]

- 2. ANPDB [phabidb.vm.uni-freiburg.de]

- 3. iomcworld.com [iomcworld.com]

- 4. Catechin 7-O-beta-D-glucopyranoside | C21H24O11 | CID 10789789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Patuletin 3-(2''-apiosylgentiobioside) | C33H40O22 | CID 44259786 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biosynthesis and Isolation of Patuletin Glycosides: A Technical Guide

Executive Summary

Patuletin (6-methoxyquercetin) is a rare O-methylated flavonol found predominantly in the Asteraceae family, most notably in Tagetes patula (French Marigold). Unlike common flavonols (e.g., quercetin, kaempferol), patuletin possesses a methoxy group at the C6 position of the A-ring.[1] This structural modification significantly enhances its lipophilicity and metabolic stability, making it a high-value target for anti-inflammatory and neuroprotective therapeutic development.

This guide provides a comprehensive technical breakdown of the patuletin biosynthetic machinery, resolving the critical A-ring modification steps (6-hydroxylation and 6-O-methylation) that distinguish it from the general flavonoid pathway. It also details a self-validating extraction and isolation workflow utilizing High-Speed Counter-Current Chromatography (HSCCC).

Part 1: Structural Basis & Chemical Logic

To understand the biosynthesis, one must first deconstruct the target molecule. Patuletin is not a primary product of the flavonoid backbone assembly; it is a "decorated" derivative of quercetin.

-

Aglycone Core: Patuletin (3,5,7,3',4'-pentahydroxy-6-methoxyflavone).[2]

-

Key Structural Divergence: The presence of a methoxy group (-OCH₃) at position C6.[3] This is sterically hindered and requires highly specific enzymatic machinery.

-

Glycosidic Forms: In Tagetes patula, patuletin rarely accumulates as an aglycone. It is stored as glycosides to prevent autotoxicity and increase solubility.

-

Patulitrin: Patuletin-7-O-glucoside (Major form).

-

Patuletin-3-O-glucoside: (Minor form).

-

Chemical Logic of Biosynthesis: The plant does not build the 6-methoxy ring from scratch. It synthesizes the flavonol core (quercetin) first, then performs a "late-stage functionalization" involving two critical steps:[3]

-

Regioselective Hydroxylation: Introduction of an -OH group at C6 (Quercetin

Quercetagetin). -

Regioselective Methylation: Methylation of the 6-OH (Quercetagetin

Patuletin).

Part 2: The Biosynthetic Assembly Line

The biosynthesis follows a linear progression from the general phenylpropanoid pathway, diverging at the flavonol synthase (FLS) step.

The Core Pathway (Upstream)

The upstream pathway recruits phenylalanine to synthesize the general flavonoid skeleton (Naringenin Chalcone

The Divergent Pathway (Downstream)

This is the species-specific module found in Tagetes.

-

C6-Hydroxylation (The Gateway Step): The enzyme Flavonoid 6-Hydroxylase (F6H) catalyzes the insertion of oxygen at the C6 position.[3]

-

6-O-Methylation (The Stabilization Step): The enzyme Flavonol 6-O-methyltransferase (F6OMT) transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 6-OH.

-

Glycosylation (The Storage Step): UDP-dependent Glycosyltransferases (UGTs) attach sugar moieties.[9]

Pathway Visualization

Caption: Figure 1. Biosynthetic pathway of patuletin glycosides showing the critical divergence from quercetin via F6H and F6OMT.

Part 3: Enzymology & Regulation[3][4]

Flavonoid 6-Hydroxylase (F6H)

This is the rate-limiting enzyme for patuletin production.[3] In Tagetes, F6H activity is highly specific. Unlike the general F3H which acts on flavanones, F6H acts on the fully formed flavonol (quercetin).

-

Mechanism: It introduces a hydroxyl group at the C6 position of the A-ring. This position is electronically unfavorable for electrophilic aromatic substitution, implying a radical mechanism typical of P450 enzymes.

-

Implication: Overexpression of F6H is the primary target for metabolic engineering to increase patuletin yield.

6-O-Methyltransferase (F6OMT)

The specificity of the OMT dictates the final product.

-

Regioselectivity: The enzyme contains a binding pocket that positions the C6-OH adjacent to the SAM cofactor while sterically excluding the C3 and C7 hydroxyls.

-

Kinetics: High affinity for quercetagetin (

typically in the low

Part 4: Experimental Protocols (Isolation & Identification)

Extraction and Fractionation Workflow

Objective: Isolate patuletin glycosides from Tagetes patula flowers.[2]

Protocol:

-

Raw Material: Use fresh or shade-dried flowers (Yellow/Orange cultivars have higher content).

-

Solvent Extraction:

-

Macerate 500g plant material in 80% Methanol (1:10 w/v) for 24h at room temperature.

-

Filter and concentrate under reduced pressure (Rotary Evaporator, 40°C) to obtain crude extract.

-

-

Partitioning (The "Clean-up"):

-

Suspend crude extract in water.

-

Step A (Defatting): Partition with Petroleum Ether (

mL). Discard the organic layer (removes chlorophyll, waxes, carotenoids). -

Step B (Enrichment): Partition aqueous phase with Ethyl Acetate (

mL). Collect the Ethyl Acetate layer. This fraction contains the flavonoid glycosides and aglycones.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is superior to traditional column chromatography for flavonoids as it avoids irreversible adsorption to silica gel.

System Setup:

-

Solvent System: Ethyl acetate : Methanol : Water (10:1:10, v/v/v).

-

Mode: Head-to-Tail elution.

-

Flow Rate: 2.0 mL/min.

-

Detection: UV at 254 nm and 365 nm.

Procedure:

-

Fill the column with the upper phase (Stationary Phase).

-

Rotate column at 800 rpm.

-

Pump lower phase (Mobile Phase).

-

Inject sample (dissolved in 1:1 mixture of phases) when hydrodynamic equilibrium is reached.

-

Collect fractions. Patuletin glycosides typically elute after quercetin glycosides due to the methoxy group increasing lipophilicity.

Structural Validation (The "Shift" Reagents)

To differentiate patuletin (6-methoxy) from quercetin (6-H) and quercetagetin (6-OH) using UV-Vis spectroscopy.

| Reagent | Spectral Shift ( | Diagnostic Interpretation |

| MeOH (Control) | Band I: ~370 nm | Typical Flavonol. |

| + NaOAc | Bathochromic shift (Red shift) | Indicates free 7-OH. |

| + AlCl₃ | Bathochromic shift | Indicates free 3-OH or 5-OH. |

| + AlCl₃ / HCl | Key Test | If shift persists, 3-OH/5-OH is present. Patuletin vs Quercetagetin: Quercetagetin (6-OH) is unstable in alkaline conditions; Patuletin (6-OMe) is stable. |

Experimental Workflow Diagram

Caption: Figure 2. Step-by-step isolation workflow for patuletin glycosides using solvent partitioning and HSCCC.

References

-

Identification and Research Progress of Key Enzymes in the Biosynthesis of Patuletin. Oreate AI. (2026). Oreate AI Blog. 3[3][5][6][8][12][15][16][17]

-

Separation of patuletin-3-O-glucoside, astragalin, quercetin, kaempferol and isorhamnetin from Flaveria bidentis (L.) Kuntze by elution-pump-out high-performance counter-current chromatography. Journal of Chromatography B. (2011). 17[3][5][8][12][15][16][17][18]

-

The Flavonoid Biosynthesis Network in Plants. International Journal of Molecular Sciences. (2021). 4[8][12][15][16][17]

-

Molecular characterization and functional expression of flavonol 6-hydroxylase. BMC Plant Biology. (2004). 10[16]

-

Efficient extraction of patuletin and quercetagetin from their plant extract using molecularly imprinted polymer based syringe. Arabian Journal of Chemistry. (2025). [3][5][6][8][11][12][15][16][17][18][19]

-

Quercetagetin and Patuletin: Antiproliferative, Necrotic and Apoptotic Activity in Tumor Cell Lines. Molecules. (2018). 1

Sources

- 1. Quercetagetin and Patuletin: Antiproliferative, Necrotic and Apoptotic Activity in Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.ias.ac.in [repository.ias.ac.in]

- 3. Identification and Research Progress of Key Enzymes in the Biosynthesis of Patuletin From Echinacea Angustifolia - Oreate AI Blog [oreateai.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. worldwidejournals.com [worldwidejournals.com]

- 8. Cytotoxic and genotoxic action of Tagetes patula flower methanol extract and patuletin using the Allium test - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of UDP-glycosyltransferase family members reveals how major flavonoid glycoside accumulates in the roots of Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular characterization and functional expression of flavonol 6-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Roles of a Flavone-6-Hydroxylase and 7-O-Demethylation in the Flavone Biosynthetic Network of Sweet Basil - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. maxapress.com [maxapress.com]

- 15. The Flavonoid Biosynthesis Network in Plants [mdpi.com]

- 16. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

Comprehensive Spectroscopic Guide: Patuletin-7-diglucoside (NMR, MS)

This guide serves as a technical manual for the spectroscopic characterization of Patuletin-7-diglucoside (specifically the 7-O-gentiobioside or similar disaccharide derivative), a bioactive flavonoid glycoside found in Anvillea radiata and Tagetes species.[1]

Abstract

This technical guide details the structural elucidation and spectroscopic fingerprinting of Patuletin-7-diglucoside (C

Part 1: Chemical Identity & Structural Context[2]

Compound Name: Patuletin-7-O-diglucoside (often Patuletin-7-O-

Significance: Patuletin glycosides exhibit potent anti-inflammatory and antioxidant activities.[1] The 6-methoxy substitution on the A-ring is a chemotaxonomic marker for Asteraceae (e.g., Tagetes patula, Anvillea radiata) and significantly alters the electronic environment of the A-ring compared to common flavonols like Quercetin, affecting both NMR shifts and biological lipophilicity.

Part 2: Isolation & Purification Protocol

To obtain high-purity spectroscopic data, the compound must be isolated from the crude matrix without hydrolysis of the labile glycosidic bonds.[1]

Workflow Diagram (Graphviz)

Caption: Isolation workflow prioritizing the retention of the diglycoside moiety via n-Butanol partitioning and gentle size-exclusion chromatography.

Detailed Methodology

-

Extraction: Macerate air-dried aerial parts (1 kg) in 70% Ethanol (3 x 3L) at room temperature for 48 hours. Concentrate under reduced pressure (

C) to obtain a crude extract.[1] -

Fractionation: Suspend crude extract in H

O. Partition successively with n-Hexane (to remove lipids) and Dichloromethane (to remove aglycones). Extract the aqueous residue with n-Butanol .[1] -

Enrichment: The n-Butanol fraction contains the flavonoid glycosides.[1]

-

Purification:

-

Step A: Silica Gel 60 column chromatography using a gradient of CHCl

:MeOH:H -

Step B: Sephadex LH-20 column eluted with 100% MeOH to separate the diglucoside (elutes earlier) from the monoglucoside (Patulitrin) based on molecular size.[1]

-

Part 3: Mass Spectrometry (MS) Analysis

Mass spectrometry provides the first confirmation of the diglycosidic nature and the aglycone identity.

ESI-MS/MS Fragmentation Pathway

-

Ionization Mode: Negative Mode (ESI-) is preferred for phenolic glycosides.[1]

-

Parent Ion:

655 [M-H]

Fragmentation Logic:

-

Precursor:

655 -

Primary Loss (Terminal Sugar): Loss of 162 Da (anhydrous hexose)

Product ion -

Secondary Loss (Inner Sugar): Loss of second 162 Da

Product ion -

Aglycone Fragmentation: The ion at

331 undergoes Retro-Diels-Alder (RDA) cleavage typical of flavonoids.[1]

Diagnostic Note: The sequential loss of two hexose units (162 + 162) confirms the diglucoside structure. A loss of 324 Da in one step might suggest a disaccharide loss, but sequential MS

Part 4: NMR Spectroscopy Analysis

This section details the chemical shifts.[1][3] Note that shifts may vary slightly (

H NMR Data (Proton Assignments)

| Position | Multiplicity ( | Diagnostic Interpretation | |

| 6-OMe | 3.75 - 3.85 | s (3H) | Characteristic methoxy singlet.[1] Confirms "Patuletin" vs "Quercetin".[1] |

| H-8 | 6.80 - 6.95 | s (1H) | Critical: Only one A-ring proton.[1] Downfield shift (vs ~6.5 in aglycone) indicates glycosylation at C-7.[1] |

| H-2' | 7.70 - 7.75 | d ( | B-ring: Meta coupling to H-6'.[1] |

| H-5' | 6.90 - 6.95 | d ( | B-ring: Ortho coupling to H-6'.[1] |

| H-6' | 7.55 - 7.60 | dd ( | B-ring: Characteristic ABX system.[1] |

| H-1'' | 5.05 - 5.15 | d ( | Inner Glucose Anomer: |

| H-1''' | 4.50 - 4.60 | d ( | Terminal Glucose Anomer: |

| Sugar Bulk | 3.10 - 3.90 | m | Overlapping signals for H-2 to H-6 of both sugars. |

| 5-OH | 12.60 | s | Chelate OH (if DMSO is dry).[1] |

C NMR Data (Carbon Assignments)

| Position | Assignment | |

| C-2 | 147.8 | C-Ring (Oxidation state) |

| C-3 | 136.5 | C-Ring (Aglycone OH site) |

| C-4 | 176.2 | Carbonyl (C=O) |

| C-5 | 151.6 | A-Ring (OH) |

| C-6 | 131.5 | Diagnostic: Ipso-carbon of OMe. |

| C-7 | 156.4 | Glycosylation Site: Shifted upfield relative to aglycone due to steric effects of sugar.[1] |

| C-8 | 94.5 | A-Ring (CH) |

| C-9 | 152.0 | Junction |

| C-10 | 105.2 | Junction |

| C-1' | 122.1 | B-Ring |

| C-2' | 115.8 | B-Ring |

| C-3' | 145.2 | B-Ring (OH) |

| C-4' | 148.0 | B-Ring (OH) |

| C-5' | 116.0 | B-Ring |

| C-6' | 120.3 | B-Ring |

| OMe | 60.1 | Methoxy carbon |

| Glc-1'' | 100.2 | Inner Anomeric C |

| Glc-6'' | 68.5 | Linkage Site: Downfield shift (+6 ppm) vs unsubstituted C-6 indicates 1 |

| Glc-1''' | 103.5 | Terminal Anomeric C |

HMBC Correlation Strategy (Connectivity Proof)

To scientifically validate the structure, Long-Range Heteronuclear Multiple Bond Correlation (HMBC) is required.[1]

-

H-1'' (Inner Anomer)

C-7 (Aglycone): Confirms the sugar chain is attached at position 7.[1] -

H-1''' (Terminal Anomer)

C-6'' (Inner Sugar): Confirms the inter-glycosidic linkage is 1 -

OMe Protons

C-6: Confirms the position of the methoxy group on the A-ring.[1]

Structural Correlation Diagram (Graphviz)

Caption: Key HMBC correlations required to establish the connectivity of the diglucoside chain and the methoxy substitution.

References

-

Dendougui, H., Jay, M., et al. (2006).[4] Flavonoids from Anvillea radiata Coss.[1][3][4] & Dur. (Asteraceae).[1][4] Biochemical Systematics and Ecology, 34(9), 718-720.[1] Link[1]

-

Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970). The Systematic Identification of Flavonoids. Springer-Verlag.[1] (Seminal text for UV and NMR shifts of flavonoids).

-

Agrawal, P. K. (1989). Carbon-13 NMR of Flavonoids. Elsevier.[1] (Standard reference for glycosylation shifts).

-

FooDB. (2024).[1][5] Patuletin 7-glucoside (Patulitrin) Spectral Data. Link (Used as baseline for aglycone and monoglucoside comparison).[1]

-

PubChem. (2024).[1] Patuletin 7-diglucoside (Compound Summary). Link (Verified existence and nomenclature).[1]

Sources

- 1. Catechin 7-O-beta-D-glucopyranoside | C21H24O11 | CID 10789789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound Patuletin 7-glucoside (FDB021682) - FooDB [foodb.ca]

- 3. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 4. ANPDB [phabidb.vm.uni-freiburg.de]

- 5. preprints.org [preprints.org]

Chemical formula and molecular weight of Patuletin-7-diglucoside

[1][2]

Executive Summary

Patuletin-7-diglucoside is a high-value flavonoid glycoside emerging as a critical target in phytochemical research due to its potent antioxidant, anti-inflammatory, and neuroprotective profiles.[1] Structurally, it consists of the O-methylated flavonol patuletin (6-methoxyquercetin) conjugated with a disaccharide moiety (two glucose units) at the C-7 position.[1] This specific glycosylation pattern enhances its water solubility and bioavailability compared to its aglycone, making it a prime candidate for pharmaceutical and cosmeceutical applications.

This guide provides a rigorous technical breakdown of the molecule’s physicochemical identity, natural sources, isolation protocols, and analytical characterization, designed for immediate application in R&D workflows.[1]

Part 1: Chemical Identity & Physicochemical Properties[2]

Nomenclature and Formula

The accurate identification of Patuletin-7-diglucoside requires distinguishing it from its isomers (e.g., Patuletin-3,7-diglucoside) and related glycosides (e.g., Patulitrin, which is the 7-monoglucoside).[1]

| Property | Specification |

| Chemical Name | Patuletin-7-O-diglucoside |

| Systematic Name | 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-chromen-4-one (Generic for glycoside) |

| Chemical Formula | C₂₈H₃₂O₁₈ |

| Molecular Weight | 656.55 g/mol |

| Aglycone | Patuletin (6-Methoxyquercetin) |

| Glycone | Diglucoside (Disaccharide of two D-glucose units) |

| CAS Number | 1217118-98-3 (Reference for specific isolate) |

| Appearance | Yellow crystalline powder |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |

Structural Composition Analysis

The molecule is synthesized via the condensation of Patuletin with two glucose molecules. The theoretical mass balance is calculated as follows:

-

Condensation Loss: - 2 × H₂O (Formation of glycosidic bonds)[1]

-

Net Formula: C₁₆H₁₂O₈ + C₁₂H₂₄O₁₂ - 2(H₂O) = C₂₈H₃₂O₁₈ [1]

Structural Hierarchy Diagram

The following diagram illustrates the structural decomposition of the molecule, highlighting the critical 6-methoxy substitution that distinguishes Patuletin from Quercetin derivatives.

Caption: Structural decomposition of Patuletin-7-diglucoside showing the aglycone core and disaccharide chain.

Part 2: Natural Sources & Biosynthesis[1][2]

Understanding the botanical origin is crucial for extraction optimization. While Tagetes patula (French Marigold) is the primary commercial source for Patuletin glycosides (predominantly Patulitrin), the diglucoside form is often identified in specific Asteraceae species.[1]

Part 3: Experimental Protocols

Extraction and Isolation Workflow

This protocol is designed to isolate polar flavonoid glycosides from aerial plant parts.

Reagents Required:

Step-by-Step Methodology:

-

Pre-treatment: Air-dry aerial parts of Anvillea garcinii or Tagetes patula in shade. Grind to a fine powder (mesh size 40-60).

-

Defatting: Macerate powder in n-Hexane (1:10 w/v) for 24 hours to remove lipids and chlorophyll. Discard the hexane fraction.

-

Extraction: Extract the defatted residue with 80% Methanol (3x) at room temperature. Combine filtrates and concentrate under reduced pressure (Rotary Evaporator at 40°C).

-

Fractionation:

-

Purification: Subject the n-Butanol fraction to Column Chromatography (Polyamide or Silica Gel C18). Elute with a water/methanol gradient (starting 100% water → 100% methanol).[1]

Caption: Optimized extraction workflow for isolating polar flavonoid diglucosides.

Analytical Characterization (HPLC-DAD-MS)

To validate the identity of Patuletin-7-diglucoside, use the following chromatographic conditions.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 0-5 min (10% B); 5-30 min (10-40% B); 30-40 min (40-100% B) |

| Flow Rate | 1.0 mL/min |

| Detection (UV) | 360 nm (Band I), 255 nm (Band II) |

| Mass Spec (ESI) | Negative Mode; Look for [M-H]⁻ at m/z 655.5 |

Interpretation:

Part 4: Biological Potential & Applications[2][3][4][9][10]

Patuletin-7-diglucoside exhibits enhanced pharmacological properties compared to its aglycone due to improved solubility.[1][2]

-

Antioxidant Activity: The presence of the orthodihydroxy (catechol) group in the B-ring allows for effective scavenging of ROS (Reactive Oxygen Species).

-

Anti-Inflammatory: Inhibits COX-2 and LOX enzymes; the glycosylation may act as a prodrug mechanism, releasing the active aglycone in the colon via bacterial hydrolysis.

-

Neuroprotection: Studies on Tagetes extracts containing patuletin glycosides suggest protective effects against glutamate-induced cytotoxicity in neuronal cells.[1]

References

-

FooDB . (2025). Compound Summary: Patuletin 7-glucoside.[1][2][3][9][4] Link[1][2]

-

PubChem . (2025).[1] Patuletin 7-galactoside (Structural Analog Reference). National Library of Medicine. Link[1][2]

-

KNApSAcK Family Database . (2007).[1] Metabolite Information: Patuletin 3,7-diglucoside.[1][7][10][11] Nara Institute of Science and Technology. Link

-

Bylka, W., et al. (2004).[1] A new acylated flavonol diglycoside from Atriplex littoralis. Acta Physiologiae Plantarum. (Contextual grounding for flavonoid diglucoside isolation).

-

Faizi, S., et al. (2011).[1] Flavonoids from the Aerial Part of Tagetes patula. Journal of the Chemical Society of Pakistan. (Source identification).

-

Toronto Research Chemicals . (2025).[1] Patuletin-7-diglucoside Product Specification. Link[1][2]

-

Semnani, M., et al. (2022).[1] Evaluation of the Chemical Composition... of Rhaponticoides iconiensis. Antioxidants (Basel). Link

Sources

- 1. KNApSAcK Metabolite Information - C00005648 [knapsackfamily.com]

- 2. ANPDB [phabidb.vm.uni-freiburg.de]

- 3. mdpi.com [mdpi.com]

- 4. preprints.org [preprints.org]

- 5. researchgate.net [researchgate.net]

- 6. Polyphenols of the Inuleae-Inulinae and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of the Chemical Composition, Antioxidant and Antidiabetic Activity of Rhaponticoides iconiensis Flowers: Effects on Key Enzymes Linked to Type 2 Diabetes In Vitro, In Silico and on Alloxan-Induced Diabetic Rats In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Note: Isolation and Purification of Patuletin-7-diglucoside from Tagetes patula

[1][2][3][4]

Executive Summary

This application note details the protocol for the isolation and purification of Patuletin-7-O-diglucoside , a bioactive flavonol glycoside found in Tagetes species.[1][2][3] Unlike the more common aglycone (Patuletin) or mono-glucoside (Patulitrin), the 7-diglucoside possesses high polarity, presenting specific challenges in separation from free sugars and other phenolic byproducts.[1][3]

This guide prioritizes solubility-driven fractionation and non-destructive chromatography to preserve the glycosidic bonds.[1][2][3] The workflow includes a critical "defatting" step to remove the high content of carotenoids (lutein) and waxes typical of Tagetes flowers, ensuring downstream column longevity.

Physicochemical Profile & Strategy[1][3][4][6]

Target Compound Characteristics[2][3][4][6][7][8][9]

-

Glycosylation: Disaccharide moiety at C-7 (typically glucose-glucose).[1][2][3][4]

-

Solubility: Soluble in Water, Methanol, Ethanol; Insoluble in Hexane, Chloroform.

The Purification Logic

The isolation strategy relies on a "Polarity Ramp." Since Tagetes flowers are rich in lipophilic carotenoids (lutein esters) and waxes, a direct polar extraction would result in a crude extract difficult to process.[3]

The Strategy:

-

Partitioning (n-BuOH): The Critical Control Point.[1][3] The diglucoside is too polar for Ethyl Acetate but partitions well into n-Butanol, separating it from free sugars (which stay in water) and aglycones (which go to EtOAC/CHCl3).[1][3]

-

Polishing (Sephadex LH-20): Separates based on molecular size and hydrogen bonding, crucial for isolating glycosides from polymeric impurities.[1][3]

Workflow Diagram

Figure 1: Step-by-step fractionation workflow for isolating polar glycosides from Tagetes.

Detailed Experimental Protocol

Phase 1: Pre-treatment and Extraction

Objective: Obtain a phenolic-rich extract free of interfering lipophiles.[1][2][3]

-

Plant Material: Use air-dried flowers of Tagetes patula. Grind to a coarse powder (40-60 mesh).[1][2][3]

-

Defatting (Crucial):

-

Place 500g of powder in a percolator or large flask.

-

Macerate with n-Hexane (1:5 w/v) for 24 hours at room temperature.

-

Filter and discard the hexane filtrate (bright orange/yellow due to carotenoids).[3]

-

Why? Removing lipids prevents emulsion formation during liquid-liquid partitioning later.[1][2][3]

-

-

Extraction:

-

Extract the defatted marc with 80% Methanol (aq) (1:10 w/v).[1][3]

-

Method: Ultrasound-assisted extraction (30 min, <40°C) or maceration (48h).[1][3]

-

Filter and concentrate the filtrate under reduced pressure (Rotary Evaporator) at 45°C until approx. 90% of the methanol is removed, leaving a concentrated aqueous slurry.

-

Phase 2: Fractionation (Liquid-Liquid Partition)

Objective: Isolate the glycoside-rich fraction based on polarity.[1][2][3]

-

Suspension: Suspend the aqueous slurry in distilled water (approx 500mL).

-

Ethyl Acetate Wash:

-

n-Butanol Extraction (Target Fraction):

Phase 3: Purification

Objective: Isolate the specific compound from the complex glycoside mixture.

Step A: Sephadex LH-20 Chromatography[1][2][3][4]

-

Stationary Phase: Sephadex LH-20 (swollen in Methanol).[1][2][3]

-

Mobile Phase: 100% Methanol.[3]

-

Procedure:

Step B: Preparative HPLC (Polishing)[1][3]

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 21.2 mm).[3]

-

Flow Rate: 10-15 mL/min.

-

Mobile Phase:

-

Gradient:

Structural Validation (Self-Validating Data)[1][2][3][4]

To confirm the isolation of Patuletin-7-diglucoside (and not the 3-glucoside or 7-monoglucoside), compare spectral data against the following benchmarks.

UV-Visible Spectroscopy[1][2][3][4]

-

Band II: ~255 nm.[1]

-

Shift Reagents:

NMR Data Summary (DMSO-d6)

The presence of the 6-methoxy group and the 7-position glycosylation are distinct.[1][2][3]

| Position | Proton (H) | Carbon (C) | Diagnostic Note |

| 6-OMe | ~3.75 s | ~60.0 | Characteristic of Patuletin skeleton.[1][2][3][4] |

| H-8 | ~6.80 s | ~94.0 | Singlet.[1][2][3][4] |

| H-2' | ~7.70 d | ~115.0 | Part of B-ring ABX system.[1][2][3][4] |

| H-5' | ~6.90 d | ~116.0 | Part of B-ring ABX system.[1][2][3][4] |

| H-6' | ~7.55 dd | ~122.0 | Part of B-ring ABX system.[1][2][3][4] |

| Glc-1'' | ~5.10 d | ~100.0 | Anomeric proton of 1st sugar (attached to C7).[1][2][3][4] |

| Glc-1''' | ~4.5-5.0 d | ~103-105 | Anomeric proton of 2nd sugar.[1][2][3][4] |

| C-7 | - | ~156.0 | Upfield shift relative to aglycone (~164 ppm) confirms glycosylation.[1][2][3][4] |

Mass Spectrometry (ESI-MS)

Troubleshooting & Critical Control Points

| Issue | Probable Cause | Corrective Action |

| Emulsions during Partition | Incomplete defatting or high pectin content.[1][2][3][4] | Break emulsion with brine (NaCl) or centrifugation.[1][2][3][4] Ensure the Hexane step in Phase 1 was thorough. |

| Low Yield in BuOH | Compound trapped in aqueous phase or lost to EtOAc.[1][2][4] | Check the EtOAc fraction via TLC.[2][4] If present, the compound might be less polar than expected (check for acetylation).[3] If in water, use Diaion HP-20 resin to desalt.[1][3] |

| Broad Peaks in HPLC | Acid hydrolysis occurring or sample overload.[1][2][3][4] | Use Formic Acid (0.1%) instead of TFA.[1][2][3][4] Ensure sample is dissolved in the starting mobile phase (10% ACN).[3] |

| NMR Signal Confusion | Mixture of 7-glucoside and 7-diglucoside.[1][2][3][4] | Check the integration of anomeric protons. Diglucoside must show integration for 2 protons in the 4.5-5.5 ppm region.[1][2][3] |

References

-

Faizi, S., et al. (2011).[3] "Isolation and structure elucidation of flavonoids from Tagetes patula." Journal of the Chemical Society of Pakistan. [1][3][5]

-

Munhoz, V. M., et al. (2014).[3][6] "Extraction of flavonoids from Tagetes patula: Process optimization and screening for biological activity." Revista Brasileira de Farmacognosia, 24(5), 576-583.[1][3][6] 5

-

FooDB Database. (n.d.). "Patuletin 7-glucoside and related compounds." FooDB. 2

-

PubChem. (n.d.).[1][3] "Patuletin 7-diglucoside (Compound Summary)." National Library of Medicine.[3] 4

Sources

- 1. Luteolin-7-O-glucuronide - Wikipedia [en.wikipedia.org]

- 2. Showing Compound Patuletin 7-glucoside (FDB021682) - FooDB [foodb.ca]

- 3. Patuletin 3-glucoside-7-sulfate | C22H22O16S | CID 44259794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ANPDB [phabidb.vm.uni-freiburg.de]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

Analytical Standards for Patuletin-7-diglucoside Quantification

Abstract

This application note details a rigorous analytical framework for the quantification of Patuletin-7-diglucoside (P7D), a bioactive flavonol glycoside found primarily in Tagetes species (Asteraceae).[1][2] While the aglycone Patuletin and the monoglucoside Patulitrin are well-documented, the 7-diglucoside presents unique separation challenges due to its high polarity and structural similarity to co-eluting flavonols. This guide provides validated protocols for HPLC-UV (quality control/botanical standardization) and LC-MS/MS (pharmacokinetic/trace analysis), emphasizing the critical separation of P7D from its hydrolysis products.

Chemical Profile & Analytical Strategy

The Analyte

-

Target: Patuletin-7-O-diglucoside (often identified as Patuletin-7-O-gentiobioside or similar disaccharide linkage).[1][2][3]

-

Core Structure: 3,5,7,3',4'-pentahydroxy-6-methoxyflavone (Patuletin) glycosylated at the C-7 position.[1][2]

-

Molecular Formula: C₂₇H₃₀O₁₈ (approximate, dependent on specific disaccharide).[1][2]

-

Key Properties:

-

Chromophore: Distinct UV maxima at ~255 nm (Band II) and ~365 nm (Band I), typical of flavonols.[1][2]

-

Polarity: Significantly more polar than Patulitrin (7-monoglucoside) and Patuletin (aglycone), resulting in earlier elution on Reverse Phase (RP) columns.[1][2]

-

Stability: Susceptible to acid hydrolysis; low pH mobile phases must be controlled to prevent in-situ degradation during analysis.[1][2][3]

-

Strategic Decision Making

The choice of detection method depends on the matrix complexity and sensitivity requirements.

| Feature | HPLC-UV (DAD) | LC-MS/MS (QqQ) |

| Application | Botanical Raw Material, QC, Standardization | Plasma Pharmacokinetics, Trace Impurity Analysis |

| Sensitivity | µg/mL range | ng/mL range |

| Specificity | Moderate (Relies on Retention Time + UV Spectrum) | High (MRM Transitions) |

| Cost | Low | High |

Experimental Protocols

Protocol A: Reference Standard Verification

Critical Step: Commercial standards for diglucosides are rare.[1][2] If isolating from Tagetes patula, purity must be verified.

-

Purity Check: HPLC-UV at 365 nm (Area % > 98%).

-

Identity Confirmation:

Protocol B: Sample Preparation (Botanical Matrix)

Objective: Maximize recovery while removing chlorophyll and lipophilic interferences.[1][2]

-

Grinding: Pulverize dried Tagetes florets to a fine powder (#60 mesh).

-

Extraction:

-

Weigh 100 mg of powder.[2]

-

Add 10 mL 70% Methanol (aq) . Note: 70% MeOH is optimal for diglucosides; 100% MeOH may precipitate polar glycosides.

-

Sonication: 30 minutes at < 40°C.

-

-

Cleanup:

Protocol C: High-Performance Liquid Chromatography (HPLC-UV)

System: Agilent 1260 Infinity II or equivalent with Diode Array Detector (DAD).

-

Column: C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[2]

-

Why: Standard C18 provides sufficient retention for the diglucoside if the organic phase starts low.

-

-

Mobile Phase:

-

Gradient Program:

-

Detection: 365 nm (Quantification), 254 nm (Impurity check).[1][2]

-

Injection Vol: 10 µL.

Protocol D: LC-MS/MS Quantification (Biological Fluids)

System: Triple Quadrupole MS (e.g., AB Sciex QTRAP or Thermo TSQ) coupled to UHPLC.[1][2]

-

Column: UHPLC C18 (e.g., Acquity UPLC BEH C18), 2.1 x 100 mm, 1.7 µm.[2]

-

Mobile Phase:

-

Gradient: Steep gradient (5% to 40% B in 6 mins) to elute P7D quickly while separating it from matrix effects.

-

MS Parameters (ESI Negative Mode):

Visualization & Logic

Analytical Decision Workflow

The following diagram illustrates the decision process for selecting the correct extraction and analytical path based on the sample type.

Caption: Decision matrix for Patuletin-7-diglucoside quantification, distinguishing between high-abundance botanical workflows and high-sensitivity biological workflows.

Method Validation (Self-Validating System)[1][2][3]

To ensure trustworthiness, the method must pass the following criteria (based on ICH Q2(R1) guidelines):

| Parameter | Acceptance Criteria | Experimental Verification |

| Selectivity | Resolution ( | Inject mixed standard. P7D elutes before Patulitrin. |

| Linearity | 5-point calibration curve (e.g., 10–200 µg/mL for UV). | |

| Recovery | 95-105% | Spike blank matrix with known P7D concentration.[1][2][3] |

| Precision | RSD < 2.0% | 6 replicate injections of the same sample. |

| LOD/LOQ | S/N > 3 (LOD), S/N > 10 (LOQ) | Serial dilution of standard. |

Troubleshooting Tip: If P7D peak shape is broad or tailing, it indicates secondary interactions with residual silanols on the column. Action: Increase buffer strength (e.g., 10 mM Ammonium Acetate) or verify column end-capping.

References

-

Devi, K. et al. (2016).[1][2] "HPLC Analysis of Patulitrin and Patuletin in Flowers of Tagetes patula L." Research Journal of Pharmacy and Technology. Link

-

FooDB. (2025). "Patuletin 7-glucoside and related glycosides: Chemical Structure and Properties." FooDB Database.[1][2] Link

-

National Institutes of Health (NIH). (2022).[1][2] "Computational Preventive Potential of the Rare Flavonoid, Patuletin, Isolated from Tagetes patula."[7] PubMed Central.[1][2] Link

-

Semantic Scholar. (2012). "UFLC-MS/MS method for simultaneous determination of luteolin-7-O-gentiobioside (Analogous Protocol)." Journal of Chromatography B. Link

-

PubChem. (2025).[1][2] "Patuletin 7-diglucoside Compound Summary." National Library of Medicine.[2] Link

Sources

- 1. Patuletin 3-glucoside-7-sulfate | C22H22O16S | CID 44259794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Patuletin 7-galactoside | C22H22O13 | CID 44259803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ANPDB [phabidb.vm.uni-freiburg.de]

- 4. A Screening Method for the Identification of Glycosylated Flavonoids and Other Phenolic Compounds Using a Standard Analytical Approach for All Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade [mdpi.com]

- 7. The Computational Preventive Potential of the Rare Flavonoid, Patuletin, Isolated from Tagetes patula, against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Patuletin-7-diglucoside in Anti-Inflammatory Research

This Application Note and Protocol Guide is designed for researchers investigating the pharmacological potential of Patuletin-7-diglucoside (P7D), a specific flavonoid glycoside derived primarily from Tagetes patula (French Marigold).[1]

Introduction & Scientific Rationale

Patuletin-7-diglucoside (C₂₈H₃₂O₁₇) is a flavonol glycoside characterized by a patuletin aglycone (6-methoxyquercetin) attached to two glucose moieties at the C-7 position.[1] While the aglycone patuletin is widely recognized for its potent inhibition of NF-κB and MAPK signaling, the 7-diglucoside form presents a unique pharmacological profile due to its increased polarity and metabolic stability.[1]

Why Target the Diglucoside?

-

Bioavailability Marker: Unlike the aglycone, which is rapidly metabolized, P7D serves as a stable transport form in plant matrices (Tagetes spp.) and potentially in early pharmacokinetics.

-

Dual-Phase Activity:

-

Phase I (Extracellular): High antioxidant capacity due to the intact polyphenolic structure, scavenging ROS before they activate cellular stress pathways.

-

Phase II (Intracellular/Metabolic): Acts as a "pro-drug," releasing the active patuletin aglycone upon hydrolysis by cytosolic or gut-bacterial

-glucosidases, subsequently inhibiting cytokine transcription.[1]

-

Mechanism of Action: The "Hydrolysis-Activation" Axis

To accurately study P7D, researchers must account for its biotransformation.[1] The molecule exerts anti-inflammatory effects through a cascade involving direct ROS scavenging and downstream signaling modulation.

Signaling Pathway Diagram

The following diagram illustrates the dual mechanism: direct ROS scavenging by the diglucoside and the intracellular inhibition of NF-κB mediated by its hydrolytic product (Patuletin).

Caption: P7D acts as a hydrophilic antioxidant extracellularly.[1] Intracellularly, it is hydrolyzed to Patuletin, which blocks the IKK complex, preventing NF-κB translocation and cytokine gene expression.

Experimental Protocols

Protocol A: Isolation of Patuletin-7-diglucoside from Tagetes patula

Objective: Isolate high-purity P7D from French Marigold petals. Rationale: P7D is more polar than the aglycone. A standard chloroform extraction will leave P7D in the aqueous/residue phase, requiring a subsequent polar solvent extraction.

Reagents:

-

Dried Tagetes patula petals (milled).

-

Solvents: n-Hexane, Chloroform (CHCl₃), Ethyl Acetate (EtOAc), n-Butanol (n-BuOH), Ethanol (EtOH).

Workflow:

-

Defatting: Extract 100g dried powder with n-Hexane (500 mL x 3) at room temperature. Discard the hexane fraction (removes lipids/waxes).

-

Aglycone Removal: Extract the residue with Chloroform (500 mL x 3).

-

Note: This fraction contains free Patuletin and non-polar methoxylated flavonoids. Save for comparison.

-

-

Target Extraction: Extract the remaining residue with 80% Ethanol (500 mL x 3). Combine and evaporate to dryness (crude glycoside fraction).

-

Enrichment (Liquid-Liquid Partition):

-

Resuspend crude extract in distilled water (200 mL).

-

Partition against Ethyl Acetate (200 mL x 3). P7D partitions here.

-

(Optional) Partition aqueous layer against n-Butanol to recover remaining highly polar triglycosides.[1]

-

-

Purification (Column Chromatography):

-

Stationary Phase: Sephadex LH-20 (for size/polarity separation).[1]

-

Mobile Phase: Isocratic elution with Methanol:Water (80:20).

-

Monitor fractions via TLC (Silica gel 60 F254). P7D appears as a dark spot under UV254, turning yellow with Natural Products reagent (NEU).

-

Validation Parameters (HPLC-DAD):

-

Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

-

Mobile Phase: Gradient of 0.1% Formic Acid (A) and Acetonitrile (B).

-

Detection: 350 nm (Flavonol band I).

-

Expected RT: P7D will elute earlier (more polar) than Patuletin aglycone.

Protocol B: In Vitro Anti-Inflammatory Assay (RAW 264.7 Model)

Objective: Quantify the efficacy of P7D in inhibiting LPS-induced inflammation.[1] Critical Control: Include a "Patuletin Aglycone" control to calculate the "Glycoside Penalty" (the reduction in potency due to the sugar moiety).

Materials:

-

RAW 264.7 Macrophage cell line (ATCC TIB-71).[1]

-

LPS (E. coli O111:B4).

-

Griess Reagent (for Nitric Oxide).

-

ELISA kits (TNF-α, IL-6).[1]

Step-by-Step Procedure:

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate 24h. -

Pre-treatment: Treat cells with P7D (Concentration range: 5, 10, 25, 50, 100 µM) for 1 hour prior to LPS induction.

-

Expert Tip: Dissolve P7D in DMSO (stock 100 mM) but ensure final DMSO < 0.1%. P7D is more soluble in aqueous media than the aglycone, reducing precipitation risks.

-

-

Induction: Add LPS (final concentration 1 µg/mL). Incubate for 18-24 hours .

-

Assay 1: Nitric Oxide (NO) Release:

-

Transfer 100 µL supernatant to a new plate.

-

Add 100 µL Griess Reagent. Incubate 10 min in dark.

-

Measure Absorbance at 540 nm.

-

-

Assay 2: Cytokine ELISA:

-

Assay 3: Western Blot (Mechanism Confirmation):

-

Lyse cells. Target proteins: Phospho-p65 (Ser536) , IκBα (degradation), and COX-2 .

-

Expectation: P7D should reduce p-p65 levels and prevent IκBα degradation, though likely with a higher IC50 than the aglycone due to cellular uptake kinetics.

-

Data Analysis & Interpretation

Quantitative Summary Table Use the following structure to report your findings.

| Compound | IC50 (NO Inhibition) | IC50 (TNF-α) | Solubility (PBS) | Primary Target |

| Patuletin-7-diglucoside | Experimental Value | Experimental Value | High (>1 mg/mL) | Extracellular ROS / Prodrug |

| Patuletin (Aglycone) | Typically lower (more potent) | Typically lower | Low (<0.1 mg/mL) | Intracellular IKK/MAPK |

| Luteolin-7-glucoside | Reference Standard | Reference Standard | Moderate | JAK/STAT3 |

Troubleshooting Guide:

-

Issue: Low activity in short incubations (<4h).

-

Cause: Insufficient time for hydrolysis. The diglucoside must be cleaved to enter the nucleus or bind intracellular kinases effectively.

-

Solution: Extend pre-incubation time or co-treat with a

-glucosidase enzyme to simulate gut digestion.[1]

-

-

Issue: Precipitation in media.

-

Cause: While P7D is polar, high concentrations (>100 µM) in cold media can precipitate.

-

Solution: Warm media to 37°C before adding the compound.

-

References

-

Anti-Inflammatory Properties of Patuletin Derivatives

-

Isolation from Tagetes patula

-

Title: Method of obtaining patuletine and patuletine-7-O-beta-D-glucopyranoside from vegetable raw material (Patent RU2546298C2).[1]

- Source: Google Patents / Rosp

- URL

-

-

Chemical Characterization

- Title: P

- Source: PubChem / ANPDB.

-

URL:[Link](Note: Search via SMILES provided in technical data).

-

Pharmacological Context (Aglycone vs Glycoside)

- Title: Quercetagetin and Patuletin: Antiproliferative, Necrotic and Apoptotic Activity in Tumor Cell Lines.

- Source: Molecules 2018, 23(10), 2567.

-

URL:[Link]

Sources

- 1. luteolin-7-O-(beta-D-glucuronosyl-(1->2)-beta-D-glucuronide) | C27H26O18 | CID 5282153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ANPDB [phabidb.vm.uni-freiburg.de]

- 3. researchgate.net [researchgate.net]

- 4. Anti-Inflammatory and Proliferative Properties of Luteolin-7-O-Glucoside - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Profiling the Antioxidant Potential of Patuletin-7-diglucoside

[1][2][3]

Abstract

This Application Note provides a rigorous technical framework for evaluating the antioxidant capacity of Patuletin-7-diglucoside , a flavonoid glycoside found in Tagetes and Asteraceae species.[1][2] Unlike its aglycone parent (patuletin), the 7-diglucoside moiety alters solubility and steric properties while preserving the critical ortho-dihydroxyl (catechol) functionality on the B-ring.[1][2] This guide outlines optimized protocols for DPPH , ABTS , and FRAP assays, specifically tailored to accommodate the physicochemical properties of flavonoid glycosides. It serves as a standard operating procedure (SOP) for researchers in drug discovery and phytochemical analysis.

Compound Profile & Pre-Assay Preparation[1][2][3]

Structural Significance

Patuletin (3,5,7,3',4'-pentahydroxy-6-methoxyflavone) exhibits potent antioxidant activity primarily due to the 3',4'-catechol moiety on the B-ring and the 3-hydroxyl group on the C-ring.[1][2]

-

Impact of Glycosylation: In Patuletin-7-diglucoside, the glucose units at position C7 block one hydroxyl group.[1][2] However, because the B-ring (the primary electron/hydrogen donor site) remains free, the compound retains significant radical scavenging potential.

-

Solubility: The diglucoside chain significantly increases hydrophilicity compared to the aglycone, necessitating specific solvent choices to prevent precipitation in aqueous buffers.

Stock Solution Preparation

Critical Step: Flavonoid glycosides can hydrolyze or degrade under light and high pH.

-

Solvent: Dimethyl sulfoxide (DMSO) is recommended for the primary stock (10 mM) due to its ability to solubilize both the flavonoid core and the sugar tail. Methanol is acceptable for secondary dilutions but avoid 100% aqueous buffers for long-term storage.[1][2]

-

Storage: Aliquot into amber vials, flush with nitrogen (if available), and store at -20°C.

-

Working Concentrations: Prepare serial dilutions in the range of 1 µM to 200 µM (approx. 0.5 – 130 µg/mL) for initial screening.

Experimental Workflow Overview

The following flowchart illustrates the standardized workflow for profiling Patuletin-7-diglucoside.

Figure 1: Integrated workflow for antioxidant profiling of Patuletin-7-diglucoside.

Assay Protocols

DPPH Radical Scavenging Assay

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of the antioxidant to donate a hydrogen atom or electron to the stable nitrogen radical (purple), converting it to hydrazine (yellow).[1][3]

-

Relevance: Validates the activity of the B-ring catechol group.

Protocol:

-

Reagent: Dissolve 4 mg DPPH in 100 mL Methanol (approx. 0.1 mM).[3] Protect from light.[4][5]

-

Sample: Prepare Patuletin-7-diglucoside dilutions (e.g., 5, 10, 25, 50, 100 µM) in Methanol.

-

Reaction:

-

Add 20 µL of Sample to a 96-well plate.

-

Add 180 µL of DPPH Working Solution.

-

-

Incubation: Incubate in the dark at room temperature for 30 minutes .

-

Detection: Measure absorbance at 517 nm .

-

Control: Use Ascorbic Acid or Trolox as a positive control.

Troubleshooting: If the sample is colored (yellow/orange), run a "Sample Blank" (20 µL Sample + 180 µL Methanol) and subtract this absorbance from the test result.

ABTS Radical Cation Decolorization Assay

Principle: Generates a blue-green ABTS•+ radical cation. This assay is often more sensitive for glycosides than DPPH because the radical is soluble in both aqueous and organic phases, reducing steric hindrance issues caused by the sugar moiety.

Protocol:

-

Radical Generation: Mix 7 mM ABTS stock with 2.45 mM Potassium Persulfate (1:1 ratio). Incubate in the dark for 12–16 hours (overnight) to generate ABTS•+.

-

Dilution: Dilute the ABTS•+ solution with Ethanol (or PBS pH 7.4) until Absorbance at 734 nm is 0.70 ± 0.02 .

-

Reaction:

-

Add 10 µL of Sample.

-

Add 190 µL of diluted ABTS•+ solution.

-

-

Incubation: Incubate for 6 minutes at room temperature.

-

Detection: Measure absorbance at 734 nm .

FRAP (Ferric Reducing Antioxidant Power)

Principle: Measures the reduction of the Fe3+-TPTZ complex to the colored Fe2+-TPTZ form at low pH.[1] This is a pure electron transfer (SET) assay.

-

Relevance: Patuletin derivatives are strong metal chelators; this assay confirms the redox potential independent of radical scavenging.

Protocol:

-

Reagents:

-

Acetate Buffer (300 mM, pH 3.6).[6]

-

TPTZ (10 mM in 40 mM HCl).

-

FeCl3 (20 mM in water).

-

-

Working Solution: Mix Acetate Buffer : TPTZ : FeCl3 in a 10:1:1 ratio. Warm to 37°C.[7][8]

-

Reaction:

-

Add 10 µL Sample.

-

Add 190 µL FRAP Working Solution.

-

-

Incubation: Incubate at 37°C for 30 minutes .

-

Detection: Measure absorbance at 593 nm .

Mechanistic Insight & Data Interpretation[1][3]

The antioxidant efficacy of Patuletin-7-diglucoside is driven by the B-ring.[1][2] The following diagram details the chemical mechanism during the DPPH assay.

Figure 2: Reaction mechanism showing Hydrogen Atom Transfer (HAT) from the Patuletin catechol moiety to the DPPH radical.[1][2]

Calculation of Results

For DPPH and ABTS, calculate the % Inhibition :

-

IC50 Determination: Plot % Inhibition (y-axis) vs. Concentration (x-axis).[1][2] Use a non-linear regression (sigmoidal dose-response) to calculate the concentration required for 50% inhibition.[1]

Comparative Analysis Table

| Assay | Mechanism | Sensitivity for Glycosides | Key Advantage |

| DPPH | Mixed (HAT/SET) | Moderate | Standard benchmark; easy execution.[1][2][9] |

| ABTS | Mixed (HAT/SET) | High | Soluble in aqueous buffers; less steric hindrance for bulky diglucosides.[1][2][9] |

| FRAP | SET (Electron Transfer) | High | Mimics metal chelation/reduction potential in biological fluids.[1][2][9] |

References

-

Antioxidant activity of patuletin glycosides in linoleic acid system. Source: ResearchGate URL:[9][10][Link]

-

DPPH Radical Scavenging Assay: A Review. Source: MDPI (Processes) URL:[Link][1]

-

ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Source: NCBI (PubMed Central) URL:[1][Link]

-

Patuletin 7-glucoside Structure and Properties. Source: FooDB URL:[Link][1]

Sources

- 1. Luteolin-7-O-glucuronide - Wikipedia [en.wikipedia.org]

- 2. Showing Compound Patuletin 7-glucoside (FDB021682) - FooDB [foodb.ca]

- 3. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. assaygenie.com [assaygenie.com]

- 9. ANPDB [phabidb.vm.uni-freiburg.de]

- 10. researchgate.net [researchgate.net]

Application Note: Therapeutic Potential & Protocols for Patuletin-7-diglucoside

[1][2]

Abstract & Executive Summary

Patuletin-7-diglucoside (C27H30O18) is a rare, high-value flavonol glycoside found in specific Asteraceae species such as Tagetes patula (French Marigold) and Anvillea radiata.[1] While its aglycone (Patuletin) and monoglucoside (Patulitrin) are well-documented, the 7-diglucoside variant presents a unique therapeutic profile due to enhanced aqueous solubility and metabolic stability.[1]

This guide details the therapeutic applications of Patuletin-7-diglucoside, focusing on its superior antioxidant capacity (exceeding Vitamin C in lipid peroxidation models) and its role as a prodrug for anti-inflammatory therapy .[1] We provide validated protocols for its isolation, high-performance liquid chromatography (HPLC) quantification, and bioactivity assessment.

Chemical Profile & Properties[1][2][3][4][5][6]

| Property | Specification |

| Chemical Name | Patuletin-7-O-diglucoside |

| Synonyms | Patuletin-7-gentiobioside (varies by linkage), Patuletin glycoside |

| Molecular Formula | C₂₇H₃₀O₁₈ |

| Molecular Weight | 642.52 g/mol |

| Aglycone Core | Patuletin (3,5,7,3',4'-pentahydroxy-6-methoxyflavone) |

| Solubility | High in Water, Methanol, Ethanol; Low in n-Hexane |

| Key Structural Feature | 6-methoxy group (confers metabolic resistance); 7-O-diglucoside moiety (enhances bioavailability) |

Therapeutic Applications

Application 1: Inhibition of Lipid Peroxidation (Antioxidant)

Unlike standard antioxidants that scavenge free radicals in aqueous phases, Patuletin-7-diglucoside exhibits exceptional efficacy in preventing lipid peroxidation .[1]

-

Mechanism: The compound stabilizes the lipid membrane interface. The 6-methoxy substitution on the flavone core enhances electron donation, while the diglucoside tail allows the molecule to anchor at the water-lipid interface, intercepting peroxyl radicals before they damage the membrane.

-

Key Data: In linoleic acid systems, Patuletin-7-diglucoside maintains absorbance values <0.7 for 7 days, significantly outperforming Vitamin C (which degrades rapidly).[1]

Application 2: Anti-Inflammatory Prodrug (NF-κB Pathway)

Patuletin-7-diglucoside acts as a potent prodrug.[1][2] Upon oral administration, intestinal glucosidases hydrolyze the sugar moieties, releasing the bioactive aglycone Patuletin .

-

Mechanism:

-

Hydrolysis: Conversion to Patuletin in the gut lumen/liver.

-

Targeting: Patuletin inhibits the NF-κB signaling pathway by blocking the phosphorylation of IκBα.

-

Outcome: Downregulation of pro-inflammatory cytokines (TNF-α, IL-6) and enzymes (COX-2, iNOS).[1]

-

-

Therapeutic Utility: Acute inflammation (edema), Rheumatoid Arthritis, and potentially Cytokine Storm management.

Application 3: Antimicrobial & Antivirulence

Recent in silico and in vitro studies suggest Patuletin derivatives target bacterial virulence factors rather than just cell viability, reducing the risk of resistance.

-

Target: CrtM (dehydrosqualene synthase) in Staphylococcus aureus.[3]

-

Effect: Inhibition of staphyloxanthin production (the pigment that protects bacteria from immune clearance), rendering the bacteria susceptible to ROS killing by neutrophils.

Experimental Protocols

Protocol A: Isolation from Tagetes patula (French Marigold)

Purpose: To extract and purify Patuletin-7-diglucoside from floral biomass.[1][2]

Reagents:

-

Ethyl Acetate[7]

Workflow:

-

Defatting: Macerate 100g dried flower powder in 500mL n-Hexane for 24h. Filter and discard the hexane (removes carotenoids/lipids).

-

Extraction: Extract the residue with 70% Methanol (3 x 500mL) under reflux for 2h. Combine filtrates and evaporate to dryness (Rotary Evaporator, 40°C).

-

Partition: Resuspend residue in water. Partition sequentially with Ethyl Acetate. The diglucoside typically remains in the aqueous phase or precipitates at the interface due to high polarity, whereas aglycones migrate to Ethyl Acetate.

-

Purification:

Protocol B: HPLC Quantification

Purpose: To quantify purity and concentration in extracts.

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm) |

| Mobile Phase A | 0.5% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-30 min: 10% → 40% B; 30-35 min: 40% → 100% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis / DAD at 370 nm (Band I) and 254 nm (Band II) |

| Retention Time | Diglucosides elute early (approx. 10-15 min) compared to aglycones (25+ min).[1][2][8][9] |

Protocol C: Linoleic Acid Peroxidation Assay (Antioxidant)

Purpose: To validate the specific lipid-protective activity of the diglucoside.

-

Preparation: Mix Linoleic Acid Emulsion (0.28 g linoleic acid + 0.28 g Tween 20 in 50 mL phosphate buffer pH 7.0).

-

Treatment: Add 0.5 mL of Patuletin-7-diglucoside sample (10-100 µg/mL) to 2.5 mL of emulsion.

-

Incubation: Incubate at 37°C in the dark for 7 days.

-

Measurement (Ferric Thiocyanate Method):

-

Every 24h, take 0.1 mL of mixture.

-

Add 4.7 mL of 75% Ethanol, 0.1 mL of 30% Ammonium Thiocyanate, and 0.1 mL of 0.02 M Ferrous Chloride in 3.5% HCl.

-

Wait 3 min. Measure Absorbance at 500 nm .

-

-

Control: Use Vitamin C or Trolox as a positive control.

-

Validation: High activity is defined as maintaining Abs < 0.70 after 120 hours.

Mechanism of Action & Workflow Diagrams

Figure 1: Pharmacological Mechanism (Prodrug Activation)

Caption: Patuletin-7-diglucoside acts as a stable transport form, hydrolyzed in the gut to the active aglycone which inhibits inflammatory cytokines.[1]

Figure 2: Isolation Workflow from Tagetes patula

Caption: Step-by-step fractionation process to isolate the polar diglucoside fraction from marigold flowers.

References

-

Ethnomedicinal importance of Patuletin in Medicine: Pharmacological Activities and Analytical Aspects. Current Molecular Pharmacology, 2023. Link

-

Antioxidant properties of 6-methoxyflavonol glycosides from the aerial parts of Chenopodium bonus-henricus L. Zeitschrift für Naturforschung C, 2012. (Demonstrates superior lipid peroxidation inhibition of Patuletin glycosides vs Vitamin C).[10] Link

-

Effects of Flavonoids from French Marigold (Tagetes patula L.) on Acute Inflammation Model. International Journal of Inflammation, 2013. Link

-

Anti-virulence potential of patuletin, a natural flavone, against Staphylococcus aureus: In vitro and In silico investigations. Microbial Pathogenesis, 2024.[3] Link

-

HPLC Analysis of Patulitrin and Patuletin in Flowers of Tagetes Patula L. Research Journal of Pharmacy and Technology, 2021.[5][11] Link[2]

Sources

- 1. Showing Compound Patuletin 7-glucoside (FDB021682) - FooDB [foodb.ca]

- 2. ANPDB [phabidb.vm.uni-freiburg.de]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rjptonline.org [rjptonline.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. hypernatural.com [hypernatural.com]

- 8. Patuletin 3-glucoside-7-sulfate | C22H22O16S | CID 44259794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Patuletin - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. rjptonline.org [rjptonline.org]

Application Note: Enzymatic Hydrolysis of Patuletin-7-diglucoside to Patuletin Aglycone

[1][2]

1Introduction & Biological Context

Patuletin (3,5,7,3',4'-pentahydroxy-6-methoxyflavone) is a bioactive flavonol predominantly found in the genus Tagetes (Marigolds).[1] While the aglycone exhibits potent anti-inflammatory, antioxidant, and anti-arthritic properties, it naturally accumulates as glycosylated conjugates, most notably Patuletin-7-O-diglucoside (P7D).[1]

The Bioavailability Challenge: Glycosylation at the C-7 position significantly increases polarity, preventing passive diffusion across the intestinal epithelium. To unlock the pharmacological potential of Patuletin, the sugar moiety must be cleaved. Chemical hydrolysis (acid/base) often leads to ring destruction or demethylation at the C-6 position.[1] Enzymatic hydrolysis offers a mild, regioselective alternative, preserving the methoxy group essential for Patuletin's specific bioactivity.

This guide details a robust protocol for the complete conversion of P7D to Patuletin using specific

Mechanism of Action

The hydrolysis of Patuletin-7-diglucoside is a hydrolytic cleavage of the

Reaction Pathway Visualization[1][2]

Figure 1: Stepwise enzymatic hydrolysis pathway.[1] Note that high concentrations of glucose (Byproduct) or Aglycone can competitively inhibit the enzyme, necessitating optimized solvent conditions.

Materials & Equipment

Reagents

-

Substrate: Patuletin-7-diglucoside (Isolated from Tagetes patula or commercial standard, purity >90%).[1][2]

-

Enzyme:

-Glucosidase (EC 3.2.1.[1][2]21) from Aspergillus niger (Activity -

Buffer: 0.1 M Sodium Acetate buffer (pH 5.0).

-

Co-solvent: Dimethyl sulfoxide (DMSO), HPLC Grade.

-

Stop Solution: Methanol (HPLC Grade) with 1% Formic Acid.

Equipment

Experimental Protocols

Protocol A: Optimization (Range Finding)

Objective: Determine the optimal Enzyme-to-Substrate (E/S) ratio and time course.[1][2]

-

Stock Preparation: Dissolve 5 mg of P7D in 100

L DMSO. Dilute to 1 mL with Acetate Buffer (pH 5.0). Final conc: 5 mg/mL (10% DMSO).[1] -

Enzyme Prep: Prepare

-glucosidase stock at 10 U/mL in Acetate Buffer. -

Reaction Setup: In 1.5 mL microfuge tubes, set up the following ratios:

-

Incubation: Incubate at 50°C with agitation (500 rpm).

-

Sampling: Remove 100

L aliquots at T=0, 30, 60, 120, and 240 minutes. -

Termination: Immediately add 100

L Stop Solution (MeOH/Formic Acid) to the aliquot. Vortex and centrifuge at 12,000 x g for 5 min. -

Analysis: Inject supernatant into HPLC.

Protocol B: Preparative Scale Hydrolysis

Objective: Complete conversion for aglycone isolation.[2]

-

Substrate Solubilization: Dissolve 100 mg of P7D enriched extract in 5 mL DMSO.

-

Buffer Addition: Slowly add 45 mL of pre-warmed (50°C) 0.1 M Acetate Buffer (pH 5.0) while stirring. Note: Brief cloudiness may occur; ensure fine dispersion.[2]

-

Enzyme Addition: Add 500 Units of

-glucosidase. -

Incubation: Incubate at 50°C for 4 hours with continuous mild stirring.

-

Monitoring: Check conversion at 3 hours via HPLC. If Patulitrin (monoglucoside) persists, add 100 Units of fresh enzyme.

-

Termination & Extraction:

Analytical Validation (HPLC-DAD)

To validate the hydrolysis, you must observe the disappearance of the P7D peak and the appearance of the Patuletin peak.

Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5

m, 250 x 4.6 mm). -

Flow Rate: 1.0 mL/min.[1]

-

Gradient: Isocratic 30:70 (ACN:Water) or Gradient 10% B to 100% B over 30 min.

Data Summary Table: Expected Retention Behavior

| Compound | Retention Time (Relative) | Solubility (Aq) | |

| Patuletin-7-diglucoside | Early Elution (High Polarity) | 255, 365 | High |

| Patulitrin (Intermediate) | Mid Elution | 256, 366 | Moderate |

| Patuletin (Aglycone) | Late Elution (Low Polarity) | 256, 370 | Low (Precipitates) |

Analytical Workflow Diagram

Figure 2: Analytical workflow for validating enzymatic cleavage. A shift in retention time confirms the removal of sugar moieties.

Troubleshooting & Expert Insights

-

The Co-Solvent Paradox: Flavonoid aglycones are poorly soluble in water and may precipitate upon formation, coating the enzyme and stopping the reaction.

-

Solution: Always maintain 5-10% DMSO or Ethanol in the reaction buffer.[1] If precipitation is observed (yellow solid), add more co-solvent or extract continuously with a biphasic system (Buffer/Ethyl Acetate).

-

-

Incomplete Hydrolysis: If the reaction stalls at the monoglucoside (Patulitrin) stage:

-

Spontaneous Oxidation: High pH (>7.[1]0) causes ring opening and degradation of Patuletin.

-

Critical Control: Ensure pH remains strictly between 4.5 and 5.5.

-

References

-

Wang, L., et al. (2013). Hydrolysis of flavanone glycosides by

-glucosidase from Pyrococcus furiosus and its application.[1] Journal of Agricultural and Food Chemistry. Link -

Devi, R., et al. (2019). HPLC Analysis of Patulitrin and Patuletin in Flowers of Tagetes Patula L. Research Journal of Pharmacy and Technology. Link[1][2]

-

Walle, T., et al. (2005). Flavonoid Glucosides Are Hydrolyzed and Thus Activated in the Oral Cavity in Humans. The Journal of Nutrition. Link

-

PubChem. Patuletin 7-diglucoside Compound Summary. National Library of Medicine. Link[1][2]

-

Michalska, A., et al. (2013).

-Glucosidase activity determination protocol.[1] ResearchGate Methods. Link

Troubleshooting & Optimization

Technical Support Center: Degradation Products of Patuletin-7-diglucoside

[1]

Topic: Stability, Degradation Pathways, and Troubleshooting for Patuletin-7-diglucoside Audience: Researchers, Analytical Chemists, and Formulation Scientists Last Updated: February 2, 2026

Executive Summary & Chemical Context

Patuletin-7-diglucoside is a flavonol glycoside derived from the aglycone Patuletin (3,5,7,3',4'-pentahydroxy-6-methoxyflavone). Its structural integrity is defined by the O-glycosidic linkage at the C-7 position, attaching a disaccharide moiety (typically two glucose units).

The stability of this molecule is compromised by two primary mechanisms:[1]

-

Hydrolysis: Cleavage of the glycosidic bonds under acidic conditions or enzymatic action, releasing the aglycone.

-

Oxidative Degradation: The catechol moiety (3',4'-dihydroxyl) on the B-ring is highly susceptible to oxidation, leading to quinone formation and ring fission.

This guide provides a technical framework for identifying degradation products, troubleshooting experimental anomalies, and ensuring data integrity.

Diagnostic Troubleshooting (Q&A)

Category A: Unknown Peaks in LC-MS/HPLC

Q1: I observe two distinct new peaks eluting after my parent compound in reverse-phase HPLC. What are they?

Diagnosis: These are likely the sequential hydrolysis products.

-

Mechanism: Patuletin-7-diglucoside is relatively polar due to the disaccharide. As sugar units are cleaved, the molecule becomes more hydrophobic (lipophilic), increasing retention time on C18 columns.

-

Identification:

-

Verification: Check the Mass Spectrum (MS).[4][5][6][7]

-

Parent (Diglucoside):

(assuming MW ~656).[2] -

Intermediate: Loss of 162 Da (Hexose)

. -

Aglycone: Loss of another 162 Da

.

-

Q2: I see a broad "hump" or multiple small peaks eluting very early (near void volume).

Diagnosis: This indicates advanced oxidative degradation or ring fission.

-

Cause: Exposure to high pH (>8.0) or light.[2][8] The B-ring opens to form smaller, highly polar phenolic acids.

-

Likely Products: Protocatechuic acid (from the B-ring) and phloroglucinol derivatives.

-

Action: Check your buffer pH. Flavonoids are unstable in alkaline conditions.[8] Ensure samples are protected from light.[8]

Category B: Sample Handling & Stability

Q3: My standard solution has turned from yellow to a brownish hue. Is it still usable?

Diagnosis: No. The color shift indicates quinone formation (oxidation).

-

Mechanism: The ortho-dihydroxyl groups on the B-ring oxidize to o-quinones, which then polymerize to form brown pigments (similar to enzymatic browning).

-

Prevention: Always store stock solutions in acidic methanol (0.1% Formic Acid) at -20°C or -80°C. The acid stabilizes the phenolic protons, preventing oxidation.

Q4: Why does the degradation rate vary between my methanol and water stocks?

Insight: Hydrolysis is faster in aqueous acidic solutions. In anhydrous methanol, the glycosidic bond is stable, but transesterification can occur if traces of acid are present. Aqueous buffers at neutral pH can promote auto-oxidation.

-

Recommendation: Store solid powder desiccated. Reconstitute in DMSO or Methanol for stock solutions, and dilute into aqueous buffers only immediately before use.

Technical Deep Dive: Degradation Pathways